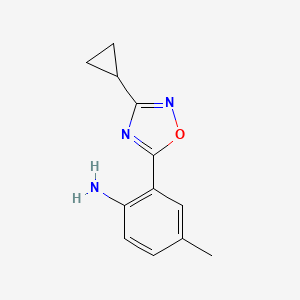
2-((Benzyl(ethyl)amino)methyl)aniline
Descripción general
Descripción
“2-((Benzyl(ethyl)amino)methyl)aniline” is a chemical compound with the CAS Number: 1018517-28-6 . It has a molecular weight of 240.35 and is typically in the form of an oil . The IUPAC name for this compound is 2-{[benzyl(ethyl)amino]methyl}aniline .
Molecular Structure Analysis
The molecular structure of “2-((Benzyl(ethyl)amino)methyl)aniline” contains a total of 39 bonds, including 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 tertiary amine (aliphatic) .
Physical And Chemical Properties Analysis
“2-((Benzyl(ethyl)amino)methyl)aniline” is an oil . It has a molecular weight of 240.35 . The compound contains a total of 39 bonds, including 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 tertiary amine (aliphatic) .
Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Aniline Reactions
The study by Castro et al. (1999) focuses on the kinetics and mechanism of reactions between anilines and ethyl S-aryl thiocarbonates. This research is significant in understanding the chemical behavior of anilines, including 2-((Benzyl(ethyl)amino)methyl)aniline derivatives, in various organic reactions. The findings shed light on the stability and reactivity of tetrahedral intermediates formed during the aminolysis process, providing foundational knowledge for synthetic applications involving aniline compounds (Castro, Leandro, Millán, & Santos, 1999).
Electrochemical Polymerization of Aromatic Compounds
Oyama and Ohsaka (1987) explored the electrochemical polymerization of aromatic compounds with amino groups, including aniline derivatives. Their work demonstrates the formation of electroactive or electroinactive polymer films on electrode surfaces, highlighting the potential of these compounds in the development of new materials with tailored electrical properties (Oyama & Ohsaka, 1987).
Radical Arylation of Anilines
Jasch, Scheumann, and Heinrich (2012) investigated the radical arylation of anilines with arylhydrazines, leading to the formation of substituted 2-aminobiphenyls. This research is pertinent for creating complex aromatic structures through radical arylation, showcasing the versatility of aniline derivatives in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).
Synthesis of Heterocyclic Compounds
Chaitanya, Nagendrappa, and Vaidya (2010) discussed the synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles from anilines. This research highlights the utility of aniline derivatives in the synthesis of heterocyclic compounds with potential biological and pharmacological activities (Chaitanya, Nagendrappa, & Vaidya, 2010).
Propiedades
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADNOLBICEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyl(ethyl)amino)methyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
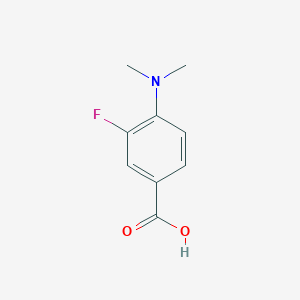

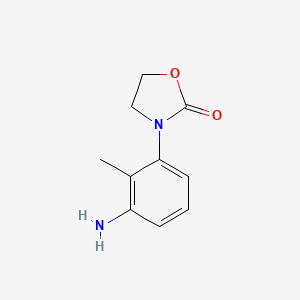
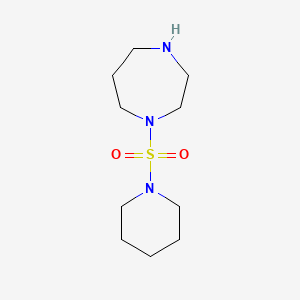
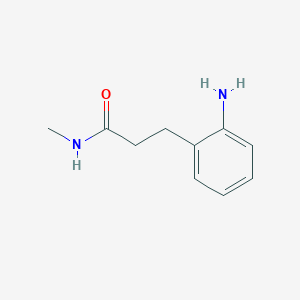
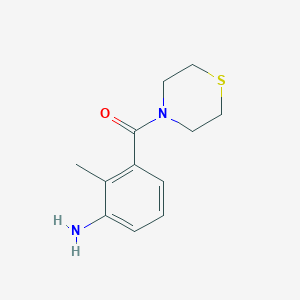

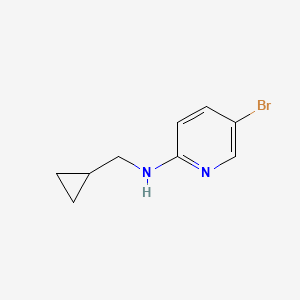
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
